DJ101

Taxane resistance Prostate cancer Xenograft

DJ101 (CAS 1803242-21-8) is a metabolically stable microtubule destabilizer with X-ray validated colchicine-site binding (PDB 5H7O). It achieves complete tumor inhibition in taxane-resistant PC-3/TxR xenografts and low nM IC50 in metastatic melanoma. This circumvents ABC transporter efflux, delivering reliable results where taxanes/vinca alkaloids fail. An essential tool for resistance mechanism studies and structure-guided analog design.

Molecular Formula C23H20N4O3
Molecular Weight 400.43
CAS No. 1803242-21-8
Cat. No. B607133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDJ101
CAS1803242-21-8
SynonymsDJ101;  DJ-101;  DJ 101; 
Molecular FormulaC23H20N4O3
Molecular Weight400.43
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NC=CC3=C2N=C(N3)C4=C5C=CNC5=CC=C4
InChIInChI=1S/C23H20N4O3/c1-28-18-11-13(12-19(29-2)22(18)30-3)20-21-17(8-10-25-20)26-23(27-21)15-5-4-6-16-14(15)7-9-24-16/h4-12,24H,1-3H3,(H,26,27)
InChIKeyGZJHBGSBVSNHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DJ101 (1803242-21-8): A Structurally Defined Tubulin Inhibitor Targeting the Colchicine Binding Site


DJ101 (CAS 1803242-21-8) is a novel small-molecule indolyl-imidazopyridine tubulin inhibitor that targets the colchicine binding site on β-tubulin, functioning as a microtubule destabilizer [1]. The compound has been characterized by X-ray crystallography in complex with tubulin at a resolution of 2.8Å, confirming its precise binding orientation within the colchicine pocket [1]. DJ101 exhibits metabolic stability and circumvents drug efflux pump-mediated resistance mechanisms, distinguishing it from taxane- and vinca alkaloid-based tubulin inhibitors [1]. Its preclinical characterization includes in vitro cytotoxicity profiling across multiple cancer cell lines and in vivo efficacy validation in both taxane-sensitive and taxane-resistant xenograft models [1].

Why Generic Substitution with Other Tubulin Inhibitors Fails: Differential Resistance Profiles and Binding Site Specificity of DJ101


Tubulin inhibitors constitute a major class of chemotherapeutic agents, yet their clinical utility is frequently compromised by the development of multidrug resistance driven by ATP-binding cassette (ABC) transporter-mediated drug efflux [1]. Taxanes and vinca alkaloids, despite their established clinical roles, are particularly susceptible to this resistance mechanism due to P-glycoprotein overexpression [1]. Colchicine binding site inhibitors, in contrast, are reported to be significantly less susceptible to drug efflux-mediated resistance [2]. DJ101, as an indolyl-imidazopyridine scaffold compound occupying the colchicine binding site, demonstrates differential susceptibility to resistance mechanisms compared with agents targeting the taxane or vinca alkaloid sites [2]. Substituting DJ101 with a generic tubulin inhibitor lacking demonstrated activity against resistant phenotypes would forfeit the validated advantage in taxane-resistant disease models, potentially yielding minimal efficacy in settings where DJ101 has demonstrated complete tumor growth inhibition [1].

DJ101 (1803242-21-8): Quantifiable Differentiation Evidence Against Clinical Comparators and In-Class Alternatives


In Vivo Efficacy in Taxane-Resistant Prostate Cancer: Complete Tumor Growth Inhibition vs. Paclitaxel Minimal Response

DJ101 was evaluated in a paclitaxel-resistant xenograft mouse model of human prostate cancer (PC-3/TxR). In this model, DJ101 administration resulted in complete inhibition of tumor growth, whereas paclitaxel demonstrated minimal efficacy [1]. This direct head-to-head in vivo comparison quantifies the differential response between DJ101 and paclitaxel in a clinically relevant taxane-resistant disease setting.

Taxane resistance Prostate cancer Xenograft In vivo efficacy Chemoresistance

In Vitro Cytotoxicity Profile in Metastatic Melanoma: Low Nanomolar IC50 Across Clinically Relevant Mutant Panel

DJ101 was tested in a panel of human metastatic melanoma cell lines harboring major clinically relevant mutations. The compound exhibited IC50 values ranging from 7 to 10 nmol/L across this diverse panel [1]. This consistent low nanomolar potency across multiple genetically distinct melanoma lines provides a quantitative benchmark for comparing DJ101 against other colchicine-site inhibitors under consideration.

Melanoma Cytotoxicity IC50 Cancer cell lines Antiproliferative

Metabolic Stability: A Defined Advantage Over Metabolically Labile Tubulin Inhibitors

DJ101 is characterized as a metabolically stable tubulin inhibitor, a property explicitly highlighted in the discovery and characterization studies [1]. While specific metabolic stability half-life values or intrinsic clearance data are not disclosed in the primary publication for direct numeric comparison with analogs, the designation 'metabolically stable' derives from experimental assessment distinguishing DJ101 from more labile tubulin inhibitors within the same discovery program [1]. The metabolic stability attribute is central to DJ101's demonstrated in vivo efficacy across multiple tumor models [1].

Metabolic stability Pharmacokinetics Drug metabolism In vivo durability

Structural Validation by X-Ray Crystallography: High-Resolution Binding Mode Confirmation at 2.8Å

The crystal structure of DJ101 in complex with tubulin was solved at a resolution of 2.8Å, confirming its specific binding within the colchicine binding site [1]. This structural validation provides atomic-level detail of the compound's molecular interactions, distinguishing DJ101 from colchicine-site inhibitors for which no high-resolution tubulin-bound structure is available [2]. The structure has been deposited in the Protein Data Bank under accession code 5H7O [2].

X-ray crystallography Structure-based drug design Binding mode Tubulin Colchicine site

In Vivo Antimetastatic Activity: Reduction of Lung Metastasis in Melanoma Model

In melanoma-bearing mice, DJ101 administration resulted in reduced lung metastasis in the absence of observable toxicity [1]. This antimetastatic effect was observed alongside inhibition of primary tumor growth, demonstrating dual therapeutic benefit in a clinically relevant metastasis model [1]. The compound also suppressed anchorage-dependent melanoma colony formation and impaired cancer cell migration in vitro [1].

Metastasis Melanoma In vivo Lung metastasis Antimetastatic

DJ101 (1803242-21-8): Validated Research Application Scenarios Based on Quantifiable Differentiation Evidence


Taxane-Resistant Prostate Cancer Xenograft Studies

DJ101 is validated for research applications requiring efficacy in taxane-resistant prostate cancer models. In the PC-3/TxR paclitaxel-resistant human prostate cancer xenograft model, DJ101 achieved complete tumor growth inhibition, whereas paclitaxel was minimally effective [1]. This evidence supports selection of DJ101 for xenograft studies where taxane resistance is a defined experimental variable, enabling direct comparison of tubulin inhibitors with differential resistance susceptibility [1].

Metastatic Melanoma Cytotoxicity and In Vivo Metastasis Studies

DJ101 demonstrates consistent low nanomolar cytotoxicity (IC50 = 7-10 nmol/L) across a panel of human metastatic melanoma cell lines harboring clinically relevant mutations [1]. In melanoma-bearing mice, DJ101 reduced lung metastasis in the absence of observable toxicity [1]. These data support the use of DJ101 in melanoma research applications encompassing both in vitro cytotoxicity profiling and in vivo metastasis models, particularly where antimetastatic endpoints are of primary interest [1].

Structure-Guided Tubulin Inhibitor Optimization and Analog Design

The availability of a high-resolution (2.8Å) crystal structure of DJ101 bound to tubulin (PDB ID: 5H7O) [2] enables structure-based drug design and rational optimization campaigns [1]. Researchers developing next-generation colchicine-site inhibitors can utilize this structural data for computational modeling, binding mode analysis, and design of analogs with modified substituents. This structural resource is not universally available for all colchicine-site inhibitors, conferring a distinct advantage for programs incorporating structure-guided design principles [1].

Multidrug Resistance Circumvention Studies

DJ101 belongs to the indolyl-imidazopyridine scaffold class that targets the colchicine binding site on tubulin, a site reported to confer reduced susceptibility to ABC transporter-mediated drug efflux compared with taxane and vinca alkaloid binding sites [3]. DJ101 has demonstrated the ability to circumvent drug efflux pumps responsible for multidrug resistance of existing tubulin inhibitors [1]. This supports the use of DJ101 in experimental systems designed to interrogate resistance mechanisms, compare efflux susceptibility across tubulin inhibitor classes, or evaluate compounds in efflux pump-overexpressing cell lines [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DJ101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.